molecular formula C23H31NO7 B1154535 6-Dihydroepistephamiersine-6-acetate CAS No. 57361-74-7

6-Dihydroepistephamiersine-6-acetate

Cat. No.: B1154535
CAS No.: 57361-74-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Dihydroepistephamiersine-6-acetate is a natural product belonging to the class of alkaloids. It is extracted from the plant Stephania epigaea, which is found in Southeast Asia. This compound has garnered interest due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Dihydroepistephamiersine-6-acetate can be synthesized through semi-synthetic methods. The compound is typically derived from the roots of Stephania japonica . The synthetic route involves the isolation of the parent compound, followed by acetylation to form the acetate derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stephania japonica roots. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified and crystallized to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Dihydroepistephamiersine-6-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products:

Scientific Research Applications

6-Dihydroepistephamiersine-6-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the study of alkaloids.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-Dihydroepistephamiersine-6-acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

    Epistephamiersine: A closely related alkaloid with similar structural features.

    Stephamiersine: Another alkaloid from the same plant family with comparable properties.

Uniqueness: 6-Dihydroepistephamiersine-6-acetate is unique due to its specific acetate group, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

[(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWUZSBREAMJGL-XLSOAHDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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